(4-fluoro-3-methylphenyl)methanesulfonyl chloride
Description
Properties
CAS No. |
1251274-90-4 |
|---|---|
Molecular Formula |
C8H8ClFO2S |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-4-7(2-3-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
GHFDPRAAKDNRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction with Chlorosulfonic Acid and Thionyl Chloride
Adapting methodologies from aromatic sulfonyl chloride synthesis, the target compound may be synthesized via a two-step process:
-
Sulfonation : (4-Fluoro-3-methylphenyl)methane reacts with chlorosulfonic acid (ClSO₃H) at 70–80°C to form the intermediate sulfonic acid.
-
Chlorination : Treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
The electron-donating methyl group at position 3 enhances reactivity, while the fluorine at position 4 moderates electronic effects, potentially directing sulfonation to the benzylic position. Yields in analogous systems reach 85–94% under optimized conditions.
Critical Parameters :
-
Temperature control (70–80°C) to minimize side reactions.
-
Molar ratio of ClSO₃H:SOCl₂ (1:1.2–1.5) for complete conversion.
Oxidation of (4-Fluoro-3-Methylbenzyl) Thiol
Thiol oxidation offers a direct route to sulfonyl chlorides, bypassing intermediate sulfonic acids. This method is advantageous for substrates where benzylic thiols are accessible.
Chlorine Gas Oxidation
(4-Fluoro-3-methylbenzyl) thiol undergoes oxidation with chlorine gas (Cl₂) in aqueous hydrochloric acid:
Advantages :
-
High atom economy.
-
Scalable for industrial production.
Challenges :
-
Handling toxic Cl₂ gas requires specialized equipment.
-
Competing over-oxidation to sulfonic acids if stoichiometry is imprecise.
Alternative Oxidizing Agents
Hydrogen peroxide (H₂O₂) or oxone in the presence of HCl may also oxidize thiols to sulfonyl chlorides, though yields are typically lower (60–75% ) compared to Cl₂.
Nucleophilic Substitution of Benzyl Halides
Sulfite Displacement Followed by Chlorination
A two-step sequence starting from (4-fluoro-3-methylbenzyl) chloride:
-
Sulfonate Formation :
-
Chlorination with PCl₅ :
Yield Optimization :
Direct Chlorination with Thionyl Chloride
Sulfonic acids derived from hydrolysis of sulfonates react with thionyl chloride:
Conditions :
Radical-Mediated Sulfurylation
Methanesulfonyl chloride synthesis via radical pathways suggests potential adaptation for benzyl systems. Using sulfuryl chloride (SO₂Cl₂) and a radical initiator (e.g., AIBN):
Challenges :
-
Regioselectivity issues due to competing aromatic ring sulfonation.
-
Requires UV light or thermal initiation, complicating scale-up.
Comparative Analysis of Methods
Mechanistic Considerations and Substituent Effects
The fluorine and methyl groups on the aromatic ring influence reaction pathways:
-
Fluorine : Electron-withdrawing nature deactivates the ring, directing electrophilic attacks to the benzylic position rather than the aromatic core.
-
Methyl : Electron-donating effects enhance the reactivity of the benzylic C-H bond, facilitating sulfonation or halogenation.
Isotope labeling studies in analogous systems confirm that sulfene intermediates (R₂C=SO₂) may form during chlorosulfonation, which subsequently react with nucleophiles to yield sulfonates or sulfonyl chlorides.
Industrial-Scale Considerations
For large-scale production, the chlorosulfonation route is favored due to:
-
Batch Reactor Compatibility : Adaptable to existing infrastructure for aromatic sulfonyl chlorides.
-
Reagent Availability : ClSO₃H and SOCl₂ are commodity chemicals.
-
Waste Management : Byproduct HCl can be recycled or neutralized.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. The reactivity is influenced by the electron-withdrawing fluorine atom and electron-donating methyl group, which modulate the stability of intermediates .
Key Mechanistic Pathways
-
Nucleophilic Attack :
The sulfonyl chloride reacts with nucleophiles (e.g., amines, alcohols) via a two-step process: -
Sulfene Formation :
Under specific conditions, the sulfonyl chloride may eliminate HCl to form a transient sulfene intermediate (CH₂=SO₂), which can undergo cycloaddition or other rapid reactions .
Reaction with Amines
A representative example involves the reaction with 2-(Trifluoromethyl)-piperazine:
Reaction with Alcohols
While not explicitly detailed in the provided sources, analogous reactions with alcohols would follow:
-
Base-mediated deprotonation : Alcohols react in the presence of bases (e.g., pyridine) to form methanesulfonate esters.
-
Conditions : Typically 0–20°C in aprotic solvents like DCM or THF .
Influencing Factors
-
Electronic Effects :
-
Physical Properties :
Scientific Research Applications
Chemical Synthesis
1.1. Precursor for Sulfonamides and Sulfonates
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride serves as an important precursor in the synthesis of sulfonamides and sulfonates. It reacts with amines to form sulfonamides, which are utilized in pharmaceuticals for their antibacterial properties. The reaction typically involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond:
1.2. Formation of Methanesulfonates
The compound can also be employed to produce methanesulfonates by reacting with alcohols in the presence of bases. This reaction is crucial for generating intermediates used in various substitution and elimination reactions, enhancing the compound's utility in organic synthesis:
Pharmaceutical Applications
2.1. Drug Development
In pharmaceutical chemistry, this compound is instrumental in developing drugs that target specific biological pathways. Its ability to modify molecular structures allows for the creation of compounds with improved efficacy and reduced side effects.
Case Study: Antibacterial Agents
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, derivatives synthesized from this compound have shown promise against resistant strains of bacteria, highlighting its potential in combating infections.
Material Science
3.1. Polymer Chemistry
The compound is also utilized in polymer chemistry as a reagent for modifying polymer properties. By incorporating sulfonate groups into polymer chains, researchers can enhance solubility and thermal stability, leading to advanced materials with tailored characteristics.
Agricultural Chemistry
4.1. Pesticide Development
This compound finds applications in developing agrochemicals, particularly pesticides and herbicides. Its reactivity allows for the incorporation of active ingredients into formulations that target pests while minimizing environmental impact.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for sulfonamides/sulfonates | Essential for drug synthesis |
| Pharmaceutical Chemistry | Drug development | Targets specific biological pathways |
| Material Science | Polymer modification | Enhances solubility and thermal stability |
| Agricultural Chemistry | Pesticide development | Targets pests with reduced environmental impact |
Mechanism of Action
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: is similar to other sulfonyl chloride compounds, such as benzene sulfonyl chloride and toluene sulfonyl chloride . its unique fluorine and methyl substituents impart distinct chemical properties that differentiate it from these compounds. The presence of the fluorine atom, in particular, enhances its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides are versatile reagents in organic chemistry. Below is a detailed comparison of (4-fluoro-3-methylphenyl)methanesulfonyl chloride with structurally related compounds:
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Reactivity : Highly reactive due to minimal steric hindrance. Forms mesylates rapidly with alcohols .
- Applications: Used in protecting groups, drug intermediates (e.g., triterpenoid derivatives ), and ionic liquid synthesis .
- Safety : Hydrolyzes slowly, posing risks from parent compound exposure . Requires NaOH for neutralization .
p-Toluenesulfonyl Chloride (TsCl, CH₃C₆H₄SO₂Cl)
- Structure : Methyl group at the para position on the benzene ring.
- Reactivity : Less reactive than methanesulfonyl chloride due to steric and electronic effects. Requires prolonged stirring or refluxing with NaOH for hydrolysis .
- Applications : Common in tosylate formation for nucleophilic substitution and as a catalyst in esterifications .
(4-Fluorophenyl)methanesulfonyl Chloride
- Structure : Fluorine substituent at the para position (CAS: 103360-04-9) .
- Reactivity: Fluorine’s electron-withdrawing effect increases electrophilicity of the sulfonyl group, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs.
- Applications : Intermediate in agrochemicals and pharmaceuticals; used to modify biomolecules .
(4-Bromo-3-methylphenyl)methanesulfonyl Chloride
- Structure : Bromine at para and methyl at meta positions (CAS: 1531565-86-2) .
- Reactivity : Bromine’s steric bulk and electronegativity reduce reaction rates compared to fluorine analogs.
- Applications : Building block in medicinal chemistry for brominated aryl sulfonates .
4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride
- Structure : Trifluoromethoxy (-OCF₃) group at para position .
- Reactivity : Strong electron-withdrawing effect of -OCF₃ increases sulfonyl chloride’s electrophilicity, enabling reactions under milder conditions.
- Applications : Specialty chemical for fluorinated drug candidates .
Comparative Data Table
Key Research Findings
Reactivity Trends : Electron-withdrawing groups (e.g., -F, -OCF₃) enhance sulfonyl chloride reactivity, while bulky substituents (e.g., -Br, -CH₃) slow reaction kinetics .
Hydrolysis Behavior : Methanesulfonyl chloride hydrolyzes slowly, necessitating precautions against parent compound toxicity, whereas thionyl/sulfuryl chlorides degrade rapidly via hydrolysis products .
Synthetic Utility : Fluorinated sulfonyl chlorides are pivotal in designing bioactive molecules due to improved metabolic stability and binding affinity .
Biological Activity
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews research findings related to its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C7H8ClF O2S
- Molecular Weight : 202.66 g/mol
- CAS Number : 1251274-90-4
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The sulfonyl chloride group can participate in nucleophilic substitution reactions, which are crucial for the modification of biomolecules such as proteins and nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways.
Antimicrobial Activity
Research has indicated that sulfonyl chlorides can exhibit significant antimicrobial properties. A study on structurally similar compounds showed that modifications on the phenyl ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine increases the potency of the compound.
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| (4-F-3-MeC6H4)SO2Cl | 50 | E. coli |
| (4-F-3-MeC6H4)SO2Cl | 30 | S. aureus |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, related sulfonyl chlorides have shown cytotoxic effects on cancer cell lines, with IC50 values indicating significant growth inhibition.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| (4-F-3-MeC6H4)SO2Cl | 15 | HeLa |
| (4-F-3-MeC6H4)SO2Cl | 20 | MCF-7 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the position and nature of substituents on the phenyl ring significantly influence biological activity. The fluorine atom at the para position enhances lipophilicity and electronic properties, contributing to improved interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that derivatives of sulfonyl chlorides exhibited enhanced antibacterial properties when tested against multi-drug resistant strains, highlighting their potential as new antibiotic agents.
- Cancer Cell Inhibition : In a series of experiments, compounds similar to this compound were tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
Q & A
Basic: What are the critical safety protocols for handling (4-fluoro-3-methylphenyl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat. Use a NIOSH-approved respirator (N100/P100) if ventilation is insufficient .
- Handling: Work in a fume hood to avoid inhalation of vapors. Avoid contact with water or incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
- Storage: Keep in a corrosive-resistant container, sealed under inert gas (e.g., nitrogen), and store in a cool, dry place away from light .
- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup due to hydrolysis risks .
Basic: How is this compound typically employed in organic synthesis?
Methodological Answer:
- Sulfonylation Reactions: Acts as a sulfonylating agent to introduce the methanesulfonyl group into nucleophiles (e.g., amines, alcohols). Example: Protection of hydroxyl groups in carbohydrate chemistry .
- Pharmaceutical Intermediates: Used to synthesize sulfonamide derivatives for drug candidates. For instance, it facilitates the formation of sulfonyl ester linkages in protease inhibitors .
- Reaction Optimization: Employ stoichiometric control (1.1–1.3 eq) in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions .
Advanced: How can researchers design experiments to assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Photostability: Expose samples to UV light (λ = 254–365 nm) in quartz vessels and monitor degradation via HPLC-MS. Compare with dark controls to identify photo-sensitive byproducts (e.g., SOx, halides) .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C and analyze evolved gases with FTIR. Identify decomposition thresholds and hazardous products (e.g., CO, HCl) .
- Hydrolytic Stability: Test in buffered solutions (pH 4–10) at 25–60°C. Use NMR (¹H/¹⁹F) to track hydrolysis kinetics and quantify residual chloride ions via ion chromatography .
Advanced: What strategies address data gaps in the compound’s acute and chronic toxicity profiles?
Methodological Answer:
- In Silico Modeling: Use QSAR tools to predict toxicity endpoints (e.g., LD50, EC50) based on structural analogs (e.g., methanesulfonyl chloride) .
- In Vitro Assays: Perform cytotoxicity screens (e.g., MTT assay) on human bronchial (BEAS-2B) and neuronal (SH-SY5Y) cell lines to assess respiratory and neurotoxic effects .
- Ecotoxicity Studies: Evaluate acute aquatic toxicity using Daphnia magna (OECD 202) and chronic effects via algal growth inhibition tests (OECD 201) .
Advanced: What methodologies are recommended for evaluating environmental mobility and bioaccumulation potential?
Methodological Answer:
- Soil Mobility: Determine the soil adsorption coefficient (Koc) using batch equilibrium tests with varying soil types (e.g., loam, clay). A low Koc (<10) indicates high mobility, necessitating groundwater monitoring .
- Bioaccumulation: Calculate the bioconcentration factor (BCF) using fish models (e.g., zebrafish) exposed to sublethal concentrations. A BCF <100 suggests low bioaccumulation risk .
- Degradation Pathways: Use LC-HRMS to identify transformation products in simulated wastewater treatment (e.g., ozonation, UV/H2O2) and assess persistence .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in sulfonylation reactions?
Methodological Answer:
- Kinetic Profiling: Conduct stopped-flow NMR to measure reaction rates with nucleophiles (e.g., aniline, benzyl alcohol) in polar aprotic solvents (e.g., acetonitrile) .
- Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-311+G*) to map transition states and identify electronic effects of the 4-fluoro-3-methyl substituent on sulfonyl chloride reactivity .
- Isotope Labeling: Use ³⁵S-labeled compound to trace sulfonate group transfer in complex reaction mixtures via autoradiography .
Advanced: What analytical techniques ensure high-purity synthesis of this compound?
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC (e.g., Chromolith® RP-18e column) with UV detection (λ = 210 nm) to quantify impurities (e.g., hydrolyzed sulfonic acid) .
- Spectroscopy: Confirm structure via ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and FTIR (S=O stretch at 1360–1180 cm⁻¹) .
- Elemental Analysis: Validate purity (>98%) using combustion analysis for C, H, S, and Cl .
Advanced: How can conflicting data on degradation pathways be resolved in literature?
Methodological Answer:
- Comparative Studies: Replicate conflicting experiments (e.g., hydrolysis under acidic vs. alkaline conditions) using standardized protocols (e.g., ISO 11266) .
- Advanced Analytics: Use high-resolution mass spectrometry (HRMS) to distinguish between isomeric byproducts (e.g., ortho vs. para sulfonic acids) .
- Meta-Analysis: Apply systematic review frameworks (e.g., PRISMA) to evaluate methodological biases in existing studies and identify consensus degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
